An In-depth Technical Guide to Azido-PEG11-amine: Synthesis and Chemical Properties
An In-depth Technical Guide to Azido-PEG11-amine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG11-amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical properties, a representative synthesis protocol, and its key applications.
Chemical Properties
Azido-PEG11-amine is a water-soluble molecule featuring a discrete polyethylene (B3416737) glycol (PEG) linker of 11 ethylene (B1197577) oxide units. This hydrophilic spacer enhances the solubility and reduces the immunogenicity of conjugated biomolecules. The molecule is flanked by two key functional groups: a primary amine (-NH₂) and an azide (B81097) (-N₃). This unique structure allows for orthogonal conjugation strategies.
Table 1: General Chemical Properties of Azido-PEG11-amine
| Property | Value | Source |
| Molecular Formula | C₂₄H₅₀N₄O₁₁ | N/A |
| Molecular Weight | 570.68 g/mol | N/A |
| Appearance | Colorless to pale yellow oil or liquid | [1] |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light | N/A |
Table 2: Functional Group Reactivity
| Functional Group | Reactive Towards | Resulting Linkage | Key Applications |
| Primary Amine (-NH₂) | Activated esters (e.g., NHS esters), carboxylic acids (with activators like EDC, DCC), isothiocyanates | Stable amide bond, thiourea (B124793) bond | Labeling of proteins, peptides, and other biomolecules. |
| Azide (-N₃) | Alkynes (via Cu(I)-catalyzed or strain-promoted cycloaddition), phosphines (Staudinger ligation) | Stable triazole ring, phosphine (B1218219) imide | "Click" chemistry for bioconjugation, surface modification, and assembly of complex architectures. |
Synthesis of Azido-PEG11-amine
A definitive, publicly available, step-by-step synthesis protocol for Azido-PEG11-amine is not readily found in standard chemical literature. However, based on general methods for the synthesis of heterobifunctional PEGs, a representative multi-step synthesis can be proposed. This typically involves the protection of one functional group while modifying the other, followed by deprotection. A common strategy starts with a commercially available PEG diol.
Representative Synthesis Pathway:
The following diagram illustrates a plausible synthetic route starting from a protected amino-PEG-alcohol.
Caption: A representative synthesis pathway for Azido-PEG11-amine.
Experimental Protocols
The following are representative experimental protocols adapted from literature for the synthesis of similar heterobifunctional PEG linkers.[3] These should be considered as a general guide and may require optimization for the specific synthesis of Azido-PEG11-amine.
Materials and Methods
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Starting Material: N-Boc-amino-PEG11-alcohol
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Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et₃N), Sodium azide (NaN₃), Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
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Equipment: Round-bottom flasks, magnetic stirrer, nitrogen/argon line, rotary evaporator, column chromatography setup.
Representative Synthesis Protocol
Step 1: Mesylation of N-Boc-amino-PEG11-alcohol
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Dissolve N-Boc-amino-PEG11-alcohol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (1.5 equivalents) dropwise to the solution.
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Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
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Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude mesylated intermediate.
Step 2: Azidation of the Mesylated Intermediate
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Dissolve the crude mesylated intermediate from Step 1 in DMF.
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Add sodium azide (3 equivalents) to the solution.
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Heat the reaction mixture to 80°C and stir overnight.
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Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and add water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield crude N-Boc-Azido-PEG11-amine.
Step 3: Deprotection of the Boc Group
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Dissolve the crude N-Boc-Azido-PEG11-amine in a solution of 20% TFA in DCM or 4M HCl in dioxane.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the solution under reduced pressure.
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Co-evaporate with toluene (B28343) to remove residual acid.
Step 4: Purification
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Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in DCM to afford the final product, Azido-PEG11-amine.
Applications and Reactivity
The orthogonal nature of the amine and azide functional groups makes Azido-PEG11-amine a versatile linker in various bioconjugation applications.
Caption: Reactivity of Azido-PEG11-amine's functional groups.
PROTACs and ADCs
In the synthesis of PROTACs, the amine or azide group can be reacted with a ligand for an E3 ubiquitin ligase or a target protein.[4][5] Similarly, in ADCs, this linker can be used to conjugate a cytotoxic drug to an antibody.
Bioconjugation and Surface Modification
Azido-PEG11-amine is used to attach biomolecules to surfaces, nanoparticles, or other molecules. The PEG spacer enhances the biocompatibility and reduces non-specific binding.
Safety and Handling
Azido-PEG11-amine should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Azides can be energetic and should be handled with caution, avoiding contact with strong acids or reducing agents which can form hydrazoic acid, a toxic and explosive compound. Refer to the Safety Data Sheet (SDS) for detailed safety information.
This technical guide provides a foundational understanding of Azido-PEG11-amine. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant literature and safety documentation before commencing any experimental work.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. mdpi.com [mdpi.com]
- 4. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
